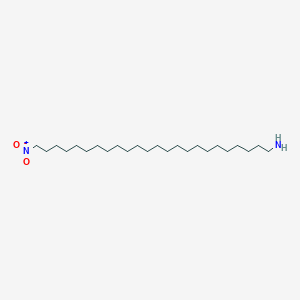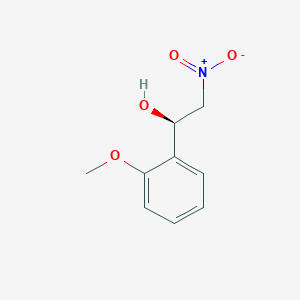![molecular formula C14H9NOS B12599891 Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- CAS No. 874945-93-4](/img/structure/B12599891.png)
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-benzo[b]thiophene.
Oxidation: The methyl group is oxidized to form benzo[b]thiophene-3-carboxaldehyde.
Coupling Reaction: The carboxaldehyde undergoes a phosphine-free palladium-catalyzed coupling reaction with 3-bromopyridine to form the final product
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is primarily based on its ability to interact with various molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-3-carboxaldehyde: Lacks the pyridine ring, making it less versatile in certain applications.
3-Thiophenecarboxaldehyde: A simpler structure with different reactivity and applications.
2-Amino-4-methylthiophene-3-carboxylate: Contains an amino group, leading to different chemical behavior.
Uniqueness: Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.
Propriétés
Numéro CAS |
874945-93-4 |
|---|---|
Formule moléculaire |
C14H9NOS |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-pyridin-3-yl-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-9-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-15-8-10/h1-9H |
Clé InChI |
GEJKTQGUQWJEAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C3=CN=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)

![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)


![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)


![3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12599875.png)

![3-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanal](/img/structure/B12599883.png)
